molecular formula C14H13ClN2O B14707343 Benzamidine, o-chloro-N-(o-methoxyphenyl)- CAS No. 23564-73-0

Benzamidine, o-chloro-N-(o-methoxyphenyl)-

Cat. No.: B14707343
CAS No.: 23564-73-0
M. Wt: 260.72 g/mol
InChI Key: CHZBBHTWJDUPGU-UHFFFAOYSA-N
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Description

Benzamidine, o-chloro-N-(o-methoxyphenyl)- is an organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom attached to the carbon. This compound is notable for its unique structure, which includes a benzamidine core substituted with a chlorine atom at the ortho position and a methoxy group at the ortho position of the phenyl ring. This structural configuration imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamidine, o-chloro-N-(o-methoxyphenyl)- typically involves the reaction of o-chloroaniline with o-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonium hydroxide to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of benzamidine, o-chloro-N-(o-methoxyphenyl)- can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:

    Mixing: Continuous mixing of reactants in a flow reactor.

    Reaction: Maintaining optimal temperature and pressure conditions.

    Purification: Using techniques such as crystallization or chromatography to isolate the product.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, o-chloro-N-(o-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, room temperature to reflux.

    Substitution: Sodium methoxide, potassium tert-butoxide; conditions: polar aprotic solvents, room temperature to 60°C.

Major Products Formed

    Oxidation Products: Oximes, nitroso derivatives.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

Benzamidine, o-chloro-N-(o-methoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of serine proteases, making it valuable in studies involving enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzamidine, o-chloro-N-(o-methoxyphenyl)- involves its interaction with specific molecular targets, primarily serine proteases. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition is mediated through hydrogen bonding and hydrophobic interactions between the amidine group and the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, lacking the chlorine and methoxy substituents.

    o-Chlorobenzamidine: Similar structure but without the methoxy group.

    o-Methoxybenzamidine: Similar structure but without the chlorine atom.

Uniqueness

Benzamidine, o-chloro-N-(o-methoxyphenyl)- is unique due to the presence of both chlorine and methoxy substituents, which enhance its reactivity and specificity as an enzyme inhibitor. These substituents also influence its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

23564-73-0

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-chloro-N'-(2-methoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H13ClN2O/c1-18-13-9-5-4-8-12(13)17-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3,(H2,16,17)

InChI Key

CHZBBHTWJDUPGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2Cl)N

Origin of Product

United States

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